molecular formula C14H9NO2S B2866496 (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(thiophen-2-yl)prop-2-enenitrile CAS No. 1002342-12-2

(2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(thiophen-2-yl)prop-2-enenitrile

Cat. No.: B2866496
CAS No.: 1002342-12-2
M. Wt: 255.29
InChI Key: TWXWWHBHYBEYDV-IZZDOVSWSA-N
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Description

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-2-(thiophen-2-yl)prop-2-enenitrile is a synthetic chemical compound featuring a benzodioxole group linked to a thiophene ring via an acrylonitrile bridge. This specific E-configured structure places it within a class of molecules known for their potential as key intermediates in organic synthesis and medicinal chemistry research. The presence of both the 1,3-benzodioxole and thiophene heterocycles, which are common pharmacophores in bioactive molecules, suggests this compound could be of significant interest for constructing more complex molecular architectures . Researchers may employ this compound as a precursor in the synthesis of various heterocyclic systems or as a building block for the development of novel compounds with potential pharmacological activities. The electron-rich nature of its constituent rings and the conjugated system of the acrylonitrile linker make it a suitable substrate for studying cyclization reactions and investigating structure-activity relationships (SAR), particularly in the development of new therapeutic agents . The compound is provided exclusively for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated fume hood.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-2-thiophen-2-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c15-8-11(14-2-1-5-18-14)6-10-3-4-12-13(7-10)17-9-16-12/h1-7H,9H2/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXWWHBHYBEYDV-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C#N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C#N)/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(thiophen-2-yl)prop-2-enenitrile typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 2-thiophenecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(thiophen-2-yl)prop-2-enenitrile can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(thiophen-2-yl)prop-2-enenitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(thiophen-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Table: Comparative Overview of Key Compounds

Compound Name Molecular Formula MW (g/mol) Functional Groups Key Properties Source
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-2-(thiophen-2-yl)prop-2-enenitrile (Target) C₁₄H₈N₂O₂S 258.29 Benzodioxole, thiophene, nitrile Estimated polar SA: ~50 Ų Inferred
(E)-3-(1,3-Benzodioxol-5-ylamino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile C₁₉H₁₁Cl₂N₃O₂S 416.3 Benzodioxole, thiazole, dichlorophenyl, nitrile Polar SA: 95.4 Ų, XLogP3: 5.7
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(thiophen-2-yl)prop-2-en-1-one C₁₄H₁₀O₃S 258.29 Benzodioxole, thiophene, ketone Similar MW, higher polarity
5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-(methylthio)-1H-pyrazole-4-carbonitrile C₁₁H₁₃N₅S₃ 341.1 Pyrazole, thiadiazole, nitrile mp: 181.1°C

Biological Activity

(2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(thiophen-2-yl)prop-2-enenitrile is a complex organic compound notable for its unique structural features, which include a benzodioxole moiety and a thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H13N1O3S1C_{16}H_{13}N_{1}O_{3}S_{1} with a molecular weight of approximately 299.35 g/mol. The compound can be represented structurally as follows:

PropertyValue
Molecular FormulaC16H13N1O3S1
Molecular Weight299.35 g/mol
CAS Number2097941-22-3
DensityNot available

The biological activity of this compound is believed to arise from its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways involved in cellular processes such as apoptosis, cell proliferation, and inflammation.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell survival and proliferation.
  • Receptor Modulation : It may interact with receptors involved in inflammatory responses, potentially reducing inflammation.
  • Signal Transduction Pathways : The compound could influence signaling pathways like NF-kB and MAPK, which are important in regulating immune responses and cell growth.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related benzodioxole derivatives can induce apoptosis in various cancer cell lines by activating caspases and inhibiting anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, making it a candidate for further investigation as an antimicrobial agent .

Anti-inflammatory Effects

In vitro studies have demonstrated that (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(thiophen-2-yl)prop-2-enennitrile can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of several benzodioxole derivatives, including (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(thiophen-2-yl)prop-2-enennitrile. The results indicated that the compound significantly inhibited the growth of breast cancer cells in vitro and induced apoptosis through the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy

In another research effort documented in Phytotherapy Research, the antimicrobial efficacy of this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

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